molecular formula C9H15NS B1587332 Cyclooctyl isothiocyanate CAS No. 33522-04-2

Cyclooctyl isothiocyanate

Cat. No.: B1587332
CAS No.: 33522-04-2
M. Wt: 169.29 g/mol
InChI Key: MHPKAOOPCYGVPY-UHFFFAOYSA-N
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Description

Cyclooctyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate functional group attached to a cyclooctyl ring. The general formula for isothiocyanates is R−N=C=S, where R represents an organic group. This compound is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of cyclooctyl amine with carbon disulfide and a desulfurizing agent. One common method involves the in situ generation of a dithiocarbamate salt from cyclooctyl amine by reacting it with carbon disulfide in the presence of a base. This intermediate is then treated with a desulfurizing agent such as cyanuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Cyclooctyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of thioureas and other derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclooctylamine and carbonyl sulfide.

    Reduction: Electrochemical reduction of this compound can yield thioformamides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclooctyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to modify biological macromolecules.

    Medicine: Explored as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and dyes

Mechanism of Action

Cyclooctyl isothiocyanate can be compared with other isothiocyanates such as:

Uniqueness: this compound is unique due to its cyclooctyl ring, which imparts distinct steric and electronic properties compared to other isothiocyanates. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.

Comparison with Similar Compounds

Cyclooctyl isothiocyanate stands out due to its specific structural features and versatile applications, making it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

isothiocyanatocyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPKAOOPCYGVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374117
Record name isothiocyanatocyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33522-04-2
Record name Cyclooctyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33522-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isothiocyanatocyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33522-04-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclooctyl isothiocyanate
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Cyclooctyl isothiocyanate
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Cyclooctyl isothiocyanate
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Cyclooctyl isothiocyanate
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Cyclooctyl isothiocyanate
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Cyclooctyl isothiocyanate

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